1-(2-Fluoropyridin-4-YL)ethanone can be classified as follows:
The synthesis of 1-(2-Fluoropyridin-4-YL)ethanone typically involves several key steps, which may vary depending on the specific synthetic route chosen. Below is a detailed description of a commonly used method:
The molecular structure of 1-(2-Fluoropyridin-4-YL)ethanone can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically used to confirm the structure of this compound.
1-(2-Fluoropyridin-4-YL)ethanone can undergo various chemical reactions due to its functional groups:
The mechanism of action for 1-(2-Fluoropyridin-4-YL)ethanone largely depends on its interactions with biological targets:
Studies have shown that compounds containing fluorinated moieties often exhibit altered pharmacokinetic properties compared to their non-fluorinated counterparts, which can enhance their efficacy in biological applications.
1-(2-Fluoropyridin-4-YL)ethanone exhibits several notable physical and chemical properties:
1-(2-Fluoropyridin-4-YL)ethanone has various applications across different scientific fields:
1-(2-Fluoropyridin-4-yl)ethanone (CAS Registry Number: 111887-72-0) is a fluorinated heteroaromatic compound with the molecular formula C₇H₆FNO and a molecular weight of 139.13 g/mol. Its structure comprises a pyridine ring fluorinated at the 2-position and acetylated at the 4-position, yielding a planar scaffold with distinct electronic properties. The canonical Simplified Molecular-Input Line-Entry System notation is CC(=O)C1=CC(=NC=C1)F, while its International Chemical Identifier key is OJYXKBMRTTZINQ-UHFFFAOYSA-N, confirming its unique identity [1] [4].
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆FNO |
| Molecular Weight | 139.13 g/mol |
| Exact Mass | 139.0433 Da |
| XLogP3 | 1.42 |
| Topological Polar Surface Area | 29.96 Ų |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 1 |
The acetyl group at the pyridine 4-position introduces a ketone carbonyl (C=O) with significant polarity, while the ortho-positioned fluorine atom creates an electron-deficient ring system. This arrangement enables dual reactivity: the carbonyl undergoes nucleophilic additions or condensations, and the fluorine participates in nucleophilic aromatic substitutions. Nuclear magnetic resonance spectroscopy would reveal characteristic shifts, such as ~8.3 ppm for H3/H5 pyridine protons and ~190 ppm for the carbonyl carbon in carbon-13 nuclear magnetic resonance [1] [4] [6].
Structural Reactivity:
This compound gained prominence in the early 2000s as fluorinated pyridine chemistry expanded. Initially synthesized via Friedel-Crafts acylation of 2-fluoropyridine, modern routes employ cross-coupling or direct fluorination. Its commercial availability emerged circa 2010, with suppliers like AiFChem and BLD Pharm now offering multigram quantities (purity: ≥98%) for drug discovery [1] [2] [4].
Table 2: Synthetic Applications as Building Block
| Intermediate | Application | Reference |
|---|---|---|
| 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone | Precursor for azole/azine cyclizations | [6] [7] |
| Vinyl sulfides derived from fluoropyridine | Cycloaddition substrates for fused heterocycles | [3] |
| Tricyclic bromodomain inhibitors | Core structure in patent WO2020001152A1 | [9] |
Evolution in Synthesis:
The synergy between fluorine and pyridine underpins this compound’s utility in medicinal chemistry. Fluorine’s electronegativity (3.98 Pauling scale) induces a strong electron-withdrawing effect, while the pyridine nitrogen confers hydrogen-bond acceptance and moderate basicity (predicted pKa ~1.5).
Fluorine-Specific Effects:
Pyridine Advantages:
Table 3: Pyridine Roles in Approved Pharmaceuticals (2002–2022)
| Role | Example Drug | Target |
|---|---|---|
| Direct scaffold | Ibrutinib | Bruton’s tyrosine kinase |
| Pharmacophore anchor | Ceritinib | Anaplastic lymphoma kinase |
| Solubility modulator | Acalabrutinib | Tyrosine kinase |
This compound’s structural duality enables its use in kinase inhibitors (e.g., for anaplastic lymphoma kinase), antifungal agents (targeting Yck2), and bromodomain-containing protein inhibitors—validated by its recurrent appearance in patent literature and screening libraries [8] [9] [10].
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: